molecular formula C14H16N2O2S2 B2698409 (5E)-2-[(2-hydroxyethyl)(methyl)amino]-5-{[4-(methylsulfanyl)phenyl]methylidene}-4,5-dihydro-1,3-thiazol-4-one CAS No. 866149-71-5

(5E)-2-[(2-hydroxyethyl)(methyl)amino]-5-{[4-(methylsulfanyl)phenyl]methylidene}-4,5-dihydro-1,3-thiazol-4-one

Cat. No.: B2698409
CAS No.: 866149-71-5
M. Wt: 308.41
InChI Key: QOPBKGZWQSGRGT-FMIVXFBMSA-N
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Description

(5E)-2-[(2-hydroxyethyl)(methyl)amino]-5-{[4-(methylsulfanyl)phenyl]methylidene}-4,5-dihydro-1,3-thiazol-4-one is a complex organic compound with a unique structure that includes a thiazole ring, a hydroxyethyl group, and a methylsulfanylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-2-[(2-hydroxyethyl)(methyl)amino]-5-{[4-(methylsulfanyl)phenyl]methylidene}-4,5-dihydro-1,3-thiazol-4-one typically involves multiple steps, starting with the preparation of the thiazole ring. The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone. The hydroxyethyl group is introduced via a nucleophilic substitution reaction, while the methylsulfanylphenyl group is added through a condensation reaction with a suitable aldehyde.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rate. The use of continuous flow reactors can also improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(5E)-2-[(2-hydroxyethyl)(methyl)amino]-5-{[4-(methylsulfanyl)phenyl]methylidene}-4,5-dihydro-1,3-thiazol-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The methylidene group can be reduced to form a methylene group.

    Substitution: The hydroxyethyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group results in the formation of a carbonyl compound, while reduction of the methylidene group yields a methylene derivative.

Scientific Research Applications

(5E)-2-[(2-hydroxyethyl)(methyl)amino]-5-{[4-(methylsulfanyl)phenyl]methylidene}-4,5-dihydro-1,3-thiazol-4-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It has potential as a biochemical probe for studying enzyme interactions.

    Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (5E)-2-[(2-hydroxyethyl)(methyl)amino]-5-{[4-(methylsulfanyl)phenyl]methylidene}-4,5-dihydro-1,3-thiazol-4-one involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with enzymes or receptors, while the thiazole ring can participate in π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • 4-methoxyphenethylamine
  • 2-(4-methoxyphenyl)ethylamine
  • 4-methoxyphenylacetonitrile

Uniqueness

What sets (5E)-2-[(2-hydroxyethyl)(methyl)amino]-5-{[4-(methylsulfanyl)phenyl]methylidene}-4,5-dihydro-1,3-thiazol-4-one apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the thiazole ring and the hydroxyethyl group allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

(5E)-2-[2-hydroxyethyl(methyl)amino]-5-[(4-methylsulfanylphenyl)methylidene]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2S2/c1-16(7-8-17)14-15-13(18)12(20-14)9-10-3-5-11(19-2)6-4-10/h3-6,9,17H,7-8H2,1-2H3/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOPBKGZWQSGRGT-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)C1=NC(=O)C(=CC2=CC=C(C=C2)SC)S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CCO)C1=NC(=O)/C(=C\C2=CC=C(C=C2)SC)/S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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